2-Oxo-2,3-dihydro-1h-indene-5-carbonitrile
Description
Significance of the 2-Oxo-2,3-dihydro-1H-indene-5-carbonitrile Scaffold in Contemporary Organic Synthesis
The indanone scaffold, in its various forms, is a cornerstone in the synthesis of a wide array of organic molecules. The fusion of an aromatic ring with a five-membered cyclic ketone creates a rigid and planar structure that can serve as a template for constructing polycyclic systems. The functionalization of this core, as seen with the nitrile group in this compound, further enhances its utility.
The presence of the cyano group is particularly significant. Nitriles are versatile functional groups that can be converted into a variety of other functionalities, including amines, carboxylic acids, and amides, which are prevalent in pharmaceuticals. For instance, pyrimidine-5-carbonitrile derivatives have been explored for their potential as anticancer agents and COX-2 inhibitors. nih.govnih.gov This highlights the potential of the cyano-substituted indanone scaffold as a precursor to biologically active molecules.
Role of this compound as a Versatile Synthetic Intermediate and Precursor
This compound and its isomers serve as crucial intermediates in the preparation of more elaborate chemical structures. The indanone core itself can be synthesized through various methods, including the widely used Friedel-Crafts reaction and Nazarov cyclization. beilstein-journals.orgnih.gov Once formed, the ketone and nitrile functionalities of this compound offer multiple avenues for further chemical modification.
The ketone can undergo a range of reactions, such as reduction to an alcohol, which can then be used in subsequent transformations. nih.gov The nitrile group can participate in addition reactions or be hydrolyzed to a carboxylic acid. This dual reactivity allows for the stepwise and controlled construction of complex molecular architectures. For example, indanone derivatives are used as precursors for spirocyclic and fused-ring systems, which are of interest in materials science and medicinal chemistry. rsc.org The compound is also noted as an intermediate in the synthesis of various pharmaceutical compounds. americanelements.comfrontierspecialtychemicals.com
Structural Features and their Influence on Reactivity within this compound
The reactivity of this compound is dictated by the interplay of its structural components. The electron-withdrawing nature of both the ketone and the nitrile group influences the aromatic ring, making it susceptible to certain types of reactions. The ketone at the 2-position and the adjacent methylene (B1212753) groups provide sites for enolization and subsequent alkylation or condensation reactions.
The fusion of the five-membered ring to the benzene (B151609) ring introduces ring strain, which can affect the reactivity of the double bonds and the carbonyl group. The planarity of the bicyclic system also plays a role in directing the stereochemical outcome of reactions. The specific placement of the nitrile group at the 5-position on the aromatic ring directs any further electrophilic aromatic substitution reactions. This predictable reactivity makes it a valuable tool for chemists designing multi-step syntheses.
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-1,3-dihydroindene-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-6-7-1-2-8-4-10(12)5-9(8)3-7/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLRFKCZVFWKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266410 | |
| Record name | 2,3-Dihydro-2-oxo-1H-indene-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187983-93-2 | |
| Record name | 2,3-Dihydro-2-oxo-1H-indene-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187983-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-oxo-1H-indene-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Oxo 2,3 Dihydro 1h Indene 5 Carbonitrile and Analogous Structures
Established Synthetic Routes to Indanone Carbonitriles
The synthesis of indanone carbonitriles, including the specific isomer 2-oxo-2,3-dihydro-1H-indene-5-carbonitrile, is typically achieved through multi-step sequences starting from basic aromatic compounds or by modifying existing indanone structures. nordmann.globalsigmaaldrich.comamericanelements.com
Multi-Step Synthesis from Aromatic Precursors
The construction of the indanone carbonitrile scaffold from simple aromatic precursors is a common strategy that allows for flexibility and control over the final substitution pattern. This approach involves the sequential formation of the five-membered ring and the introduction of the nitrile functional group.
Condensation reactions are fundamental in the formation of the indanone ring system. The Claisen-Schmidt condensation, for instance, involves the reaction of an indanone with an aromatic aldehyde in the presence of a base to yield 2-arylidene-1-indanones. rsc.orgresearchgate.net While this reaction functionalizes the indanone ring, related condensation principles can be applied to build the ring itself.
Another significant method is the Dieckmann condensation. A probable mechanism for forming a 2-acyl-1-indanone involves an initial ruthenium-catalyzed conjugate addition of a C-H bond from an ortho-substituted benzoic acid to an α,β-unsaturated ketone. The resulting intermediate then undergoes a Dieckmann condensation, where the enol attacks a manganese(II)-activated carbonyl to form the five-membered ring of the 2-acyl-1-indanone. rsc.org
The following table summarizes key condensation reactions used in the synthesis of indanone derivatives.
| Reaction Name | Reactants | Conditions | Product Type |
| Claisen-Schmidt Condensation | 1-Indanone (B140024), Benzaldehydes | Aqueous ethanolic NaOH | 2-Arylidene-1-indanones |
| Dieckmann Condensation | Ortho-alkylated benzoic acid intermediate | Mn(II) activation | 2-Acyl-1-indanone |
Intramolecular Friedel-Crafts acylation is one of the most prevalent and effective methods for synthesizing the indanone ring. nih.govrsc.org This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. nih.gov The direct cyclization of the carboxylic acid is considered more environmentally benign as it produces water as the only byproduct. nih.gov However, this direct approach often requires harsh conditions, such as high temperatures and the use of superacids like triflic acid or polyphosphoric acid. nih.govrsc.org
The use of Lewis acids is a common alternative to facilitate the reaction under milder conditions. Niobium pentachloride (NbCl₅), for example, can act both as a reagent to convert the carboxylic acid to an acyl chloride in situ and as a catalyst for the subsequent Friedel-Crafts cyclization at room temperature. nih.govresearchgate.net Other Lewis acids like aluminum chloride (AlCl₃) are also widely employed, particularly for the cyclization of acyl chlorides. nih.gov
An efficient one-pot process has been developed starting from benzoic acids. The benzoic acid is first converted to its acyl chloride with thionyl chloride, which then reacts with ethylene (B1197577). The resulting intermediate undergoes an intramolecular Friedel-Crafts alkylation to yield the 1-indanone. nih.govresearchgate.net
The table below details various catalytic systems used in Friedel-Crafts acylation for indanone synthesis.
| Precursor | Catalyst/Reagent | Conditions | Key Feature |
| 3-Arylpropionic acids | Triflic acid (TfOH) | 80 °C | Superacid promoted, one-pot synthesis. rsc.org |
| 3-Arylpropionic acids | Niobium pentachloride (NbCl₅) | Room Temperature | Acts as both reagent and catalyst. researchgate.net |
| 3-Arylpropionic acid derivatives | Thionyl chloride, then AlCl₃ | Dichloromethane | Two-step process via acyl chloride. nih.gov |
| Benzoic acids | Thionyl chloride, then ethylene/AlCl₃ | One-pot | Scalable process from simple precursors. nih.govresearchgate.net |
| Phenyl propionic acids | Tb(OTf)₃ | 250 °C | High temperature cyclization. nih.gov |
The introduction of the nitrile group (cyanation) is a critical step in synthesizing compounds like this compound. This can be achieved by various methods, often involving the substitution of a leaving group on the aromatic ring of a suitable precursor. organic-chemistry.org
A common strategy is the palladium-catalyzed cyanation of aryl halides or sulfonates. organic-chemistry.orgscientificupdate.com Using a non-toxic cyanide source like potassium ferrocyanide or zinc cyanide (Zn(CN)₂) is preferred for safety and environmental reasons. organic-chemistry.orgscientificupdate.com For example, a protocol using a Pd₂(dba)₃/XantPhos catalyst system with Zn(CN)₂ and an amine base in DMAc has proven effective for converting aryl bromides to the corresponding nitriles. scientificupdate.com Nickel-catalyzed systems also provide an efficient route for the cyanation of aryl sulfonates using Zn(CN)₂. organic-chemistry.org
Another approach is the Sandmeyer reaction, where an aromatic amine is converted to a diazonium salt, which is then displaced by a cyanide nucleophile. While classic, modern metal-catalyzed methods are often preferred for their broader substrate scope and milder conditions. Direct cyanation of aromatic C-H bonds is an emerging area but is typically more challenging. The choice of method depends on the precursor's availability and the compatibility of other functional groups present in the molecule.
The following table outlines common cyanation methods applicable to aromatic precursors.
| Method | Substrate | Reagents | Catalyst |
| Palladium-catalyzed Cyanation | Aryl Bromide | Zn(CN)₂ | Pd₂(dba)₃/XantPhos |
| Nickel-catalyzed Cyanation | Aryl Sulfonate | Zn(CN)₂ | Nickel(II) complex |
| Palladium-catalyzed Cyanation | Aryl Imidazolylsulfonate | K₄[Fe(CN)₆] | Palladium complex |
Functionalization of Existing Indanone Frameworks
An alternative synthetic paradigm involves the chemical modification of an indanone ring that already contains a nitrile group or a precursor to it. This approach is particularly useful for creating analogs and exploring structure-activity relationships.
The functionalization of indanone nitriles through thiolation introduces a sulfur-containing moiety, which can significantly alter the compound's properties. The reactivity of the nitrile group itself with thiols is a key reaction. Electron-poor aryl nitriles, for instance, can react with thiols to form thioimidates. nih.gov A notable reaction involves the addition of two thiol molecules to a nitrile, forming a tetrahedral amino dithioacetal (ADTA). This reaction is particularly efficient when a bis-thiol is used, which can lead to stable cyclic products. nih.gov
Another strategy involves the copper-catalyzed coupling of indanone oxime acetates with thiols. This method leads to the formation of 2,3-difunctionalized indenones, where a thiol group is introduced onto the indanone ring system. rsc.org This reaction proceeds under mild conditions at room temperature and tolerates a variety of functional groups. rsc.org The thiol-ene reaction, a click chemistry process involving the addition of a mercapto group across a double bond, also presents a versatile tool for modifying indanone derivatives that contain an alkene functionality. mdpi.com
A different approach involves the condensation between aromatic nitriles and aminothiols. For example, the reaction of 2-cyanobenzothiazole analogs with molecules containing a terminal cysteine residue proceeds under physiological conditions to form a five-membered thiazoline (B8809763) ring. nih.gov This type of specific condensation highlights the potential for site-selective modification of nitrile-containing scaffolds.
| Reaction Type | Substrate | Reagent | Conditions | Product |
| Nitrile Bis-Thiol (NBT) Reaction | Electron-deficient Aryl Nitrile | 1,2-Dithiol | Physiological conditions | Stable Amino Dithioacetal (ADTA) |
| Copper-catalyzed Coupling | Indanone Oxime Acetate | Thiol | Copper catalyst, room temperature | 2,3-Difunctionalized Indenone |
| Condensation | Aromatic Nitrile | Aminothiol | Physiological conditions | Thiazoline ring |
Modern and Sustainable Synthetic Approaches
Catalytic Systems in this compound Synthesis
A variety of catalytic systems have been developed for the synthesis of indanones, including the use of Lewis acids, bases, organocatalysts, transition metals, and ionic liquids. These catalysts facilitate key bond-forming reactions, such as intramolecular cyclizations and annulations, which are crucial for constructing the five-membered ring of the indanone scaffold.
Lewis Acid Catalysis
Lewis acid catalysis is a prominent method for synthesizing indanone derivatives, often employed in intramolecular Friedel-Crafts acylation reactions. These reactions typically involve the cyclization of a suitable precursor, such as a 3-arylpropionic acid or its corresponding acyl chloride. For instance, the synthesis of 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile, an isomer of the target compound, can be achieved through a Friedel-Crafts acylation using aluminum trichloride (B1173362) (AlCl₃) as the catalyst. nih.gov In this process, the Lewis acid activates the acylating agent, facilitating the electrophilic aromatic substitution that forms the cyclic ketone.
Various Lewis acids have been explored to improve the efficiency and environmental footprint of these reactions. nih.gov For example, metal triflates have been shown to be effective and recyclable catalysts for the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. The use of main group metal salts, such as those of aluminum, also holds promise due to their cost-effectiveness compared to some transition metals. nih.gov Research has also demonstrated that Lewis acids can promote the cyclization of other related structures, such as 2-(phenylazo)benzonitriles, to form new ring systems. nih.gov
| Catalyst Type | Precursor | Key Transformation | Reference |
| Aluminum Trichloride (AlCl₃) | Substituted benzoyl chloride and ethylene | Intramolecular Friedel-Crafts alkylation | nih.gov |
| Metal Triflates | 3-Arylpropanoic acids | Intramolecular Friedel-Crafts acylation | google.com |
| Aluminum Salts | 2-Methylquinoline and alkynes | C–H bond activation and annulation | nih.gov |
Base Catalysis
Base-catalyzed reactions offer an alternative pathway for the synthesis of indanones and related heterocyclic structures. Bases can be used to promote intramolecular condensation reactions, leading to the formation of the five-membered ring. For example, in the synthesis of fused carbocyclic compounds, sodium hydride (NaH) has been effectively used to generate a carbanion from an indanone derivative, which then undergoes intramolecular nucleophilic addition. nih.gov
Base-catalyzed tandem reactions have also been developed for the synthesis of complex heterocyclic systems under mild conditions. nih.govresearchgate.net For instance, the conversion of N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides to 2H-indazole 1-oxides proceeds quantitatively in the presence of a base. nih.govresearchgate.net These methods highlight the utility of base catalysis in constructing intricate molecular architectures.
| Base | Precursor | Key Transformation | Reference |
| Sodium Hydride (NaH) | Alkylated indanone and an alkyne | Intramolecular nucleophilic addition and retro-aldol reaction | nih.gov |
| Various (e.g., DABCO, Na₂CO₃, NaOH) | Arylidene indanones and N-ylides | Base-promoted synthesis of spiroindeno cyclopropanes | nih.gov |
Organocatalysis
Organocatalysis has emerged as a powerful, metal-free strategy for the synthesis of chiral and achiral indanones. These reactions utilize small organic molecules as catalysts, offering a more environmentally benign alternative to traditional metal-based catalysts. L-proline, a naturally occurring amino acid, has been shown to be an efficient catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes to produce indanones. rsc.org This method is notable for its metal- and additive-free conditions, providing a green pathway to the indanone scaffold with good to excellent yields. rsc.org
The scope of organocatalysis extends to the synthesis of various fused and bicyclic heterocyclic systems. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) can catalyze the intramolecular cascade cyclization of hydrazone-carboxylic acids to form fused tricyclic 2,3-dihydro-1,3,4-oxadiazoles in high yields. nih.gov Asymmetric organocatalysis, using chiral catalysts, has also been successfully applied to produce enantiomerically enriched building blocks, such as 2,3-allenamides from hydrogen-bond-stabilized enynamides. nih.gov
| Organocatalyst | Precursor | Key Transformation | Reference |
| L-proline | 2-Vinylbenzaldehyde | Intramolecular hydroacylation | rsc.org |
| DABCO | Hydrazone-carboxylic acids | Intramolecular cascade cyclization | nih.govbath.ac.uk |
| Quinine-based squaramide | Hydrogen-bond-stabilized enynamides | Asymmetric synthesis of 2,3-allenamides | nih.gov |
Transition Metal-Catalyzed Intramolecular Annulation Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of the 1-indanone core. researchgate.netrsc.org These methods often involve the intramolecular cyclization or annulation of appropriately substituted precursors, facilitated by catalysts based on palladium, rhodium, nickel, cobalt, or iron. nih.govresearchgate.netrsc.org
Rhodium(III)-catalyzed C-H activation and cyclization of sulfoxonium ylides with acrylates provides an efficient route to indanone derivatives under mild, oxidant-free conditions. researchgate.netorganic-chemistry.org In this reaction, the sulfoxonium ylide acts as a traceless directing group and an internal oxidant. researchgate.net Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is another effective method for preparing indanones. organic-chemistry.org More recently, nickel-catalyzed reductive cyclization of enones has been shown to produce indanones with high enantiomeric induction. organic-chemistry.org
| Metal Catalyst | Precursor | Key Transformation | Reference |
| Rhodium(III) | Sulfoxonium ylide and acrylate | C-H activation and cyclization | researchgate.netorganic-chemistry.org |
| Palladium | Unsaturated aryl iodide | Carbonylative cyclization | organic-chemistry.org |
| Nickel | Enone | Reductive cyclization | organic-chemistry.org |
| Cobalt(II) | Alkylated indanone | Intramolecular C(sp³)–H activation | nih.gov |
| Iron(III) Chloride | o-Alkynylbenzoyl diazoacetate | Carbene/alkyne metathesis | nih.gov |
Ionic Liquid Catalysis
Ionic liquids (ILs) are increasingly utilized in organic synthesis as environmentally friendly solvents and catalysts. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to volatile organic solvents. In the context of indanone synthesis, ionic liquids can serve as both the solvent and the catalyst in Friedel-Crafts acylation reactions. google.comresearchgate.net
For example, the use of 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate (B1224126) as an ionic liquid allows for Friedel-Crafts acylation to proceed without the need for traditional Lewis acid catalysts or chlorinated solvents. google.com This simplifies product isolation and allows for the recycling of the ionic liquid. google.com Supported ionic liquids, where the IL is immobilized on a solid support like charcoal or silica, have also been developed as efficient and reusable catalysts for Friedel-Crafts acylations. researchgate.net These systems combine the advantages of homogeneous catalysis (high activity) with those of heterogeneous catalysis (easy separation). Porous acidic ionic liquid polymers have also demonstrated excellent conversion and selectivity in the acylation of aromatic substrates. rsc.org
| Ionic Liquid System | Precursor | Key Transformation | Reference |
| 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | Aromatic substrate and acylating agent | Friedel-Crafts acylation | google.com |
| Supported Chloroferrate Ionic Liquids | Aromatic substrate and acylating agent | Friedel-Crafts acylation | researchgate.net |
| Porous Acidic Ionic Liquid Polymer | Anisole and acetic anhydride | Friedel-Crafts acylation | rsc.org |
Heterogeneous Catalysis (e.g., Cobalt Doped Iron(III) Tartrate Complexes)
Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery, potential for reuse, and often milder reaction conditions compared to homogeneous counterparts. While specific examples detailing the use of cobalt-doped iron(III) tartrate complexes for the direct synthesis of this compound are not extensively documented in readily available literature, the application of this catalyst in constructing analogous structures highlights its potential.
Cobalt-doped iron(III) tartrate complexes have been identified as highly efficient, water-soluble, and reusable catalysts for one-pot condensation reactions. researchgate.netijarsct.co.in For instance, these complexes have been successfully employed in the synthesis of 3,3-arylindene bis(4-hydroxycoumarin) derivatives. researchgate.netijarsct.co.in This three-component reaction involves various aromatic aldehydes, showcasing the catalyst's versatility. The key attributes of this catalytic system, including its effectiveness under solvent-free conditions and its simple recovery and reuse, mark it as a potent example of a green heterogeneous catalyst applicable to the synthesis of complex molecules featuring an indene (B144670) core. researchgate.netijarsct.co.in The synthesis proceeds efficiently, offering good to excellent yields and shorter reaction times under mild conditions, which presents a significant improvement over other methods. ijarsct.co.in
The underlying principle involves the catalyst facilitating the condensation and subsequent cyclization steps necessary to form the target molecule. The Lewis acidic sites on the metal complex are believed to activate the carbonyl groups of the reactants, thereby promoting the key bond-forming steps. Given its success in related multicomponent reactions, this type of catalyst represents a promising avenue for the development of efficient and environmentally friendly synthetic routes to this compound derivatives.
Green Chemistry Principles in the Synthesis of this compound Derivatives
The integration of green chemistry principles into synthetic methodologies is paramount for developing sustainable chemical processes. For the synthesis of this compound and its analogs, several green strategies have been explored, focusing on reducing waste, minimizing energy consumption, and using safer chemicals.
Eliminating volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution, health hazards, and waste disposal costs. Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of various heterocyclic compounds analogous to the indanone structure.
For example, the synthesis of certain coumarin (B35378) derivatives has been achieved through microwave-assisted, one-pot multi-component reactions that are both solvent-free and catalyst-free. nih.gov This approach not only provides an environmentally friendly protocol but also simplifies the reaction setup and work-up procedures. Similarly, cobalt-doped iron(III) tartrate catalysts have been effectively used under solvent-free conditions for the synthesis of arylindene derivatives, demonstrating the feasibility of this approach for complex molecular architectures. ijarsct.co.in The use of ytterbium(III) chloride (YbCl₃) as a catalyst for producing quinolin-4-ylmethoxychromen-4-ones under solvent-free microwave conditions also showcases excellent yields in very short reaction times. nih.gov
| Catalyst/Condition | Reactants | Product Type | Yield | Reference |
| Solvent-free, µW | 3-(2-Bromoacetyl)-2H-chromen-2-one, triazoles, isothiocyanatobenzenes | Coumarin-thiazole-triazole conjugates | 78-84% | nih.gov |
| YbCl₃, Solvent-free, µW | Quinoline aldehydes, hydroxychromenones | Quinolin-4-ylmethoxychromen-4-ones | 80-95% | nih.gov |
| Cobalt Doped Iron Tartrate | Aromatic aldehydes, 4-hydroxycoumarin | 3,3-Arylindene bis(4-hydroxycoumarin) | Good to Excellent | ijarsct.co.in |
This table presents examples of solvent-free synthesis for analogous heterocyclic structures.
The development of recoverable and reusable catalysts is crucial for making chemical processes more economical and sustainable. Heterogeneous catalysts are particularly advantageous in this regard.
Cobalt-doped iron(III) tartrate complexes serve as an excellent example of a reusable catalyst. researchgate.netijarsct.co.in Being water-soluble, the catalyst can be readily recovered from the reaction mixture by simple evaporation and has been shown to be efficiently reused in subsequent reactions without a significant loss of activity. researchgate.net Another example includes the use of calcium oxide (CaO) nanoparticles as an inexpensive, non-corrosive, and reusable heterogeneous base catalyst for the synthesis of substituted pyridines via multicomponent reactions. nih.gov In the synthesis of indole (B1671886) derivatives, a related heterocyclic structure, palladium-based catalysts have also been developed for microwave-assisted intramolecular coupling, with protocols that allow for catalyst recycling. mdpi.com
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering numerous advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. This technology has been widely applied to the synthesis of heterocyclic and carbocyclic scaffolds.
Microwave-assisted protocols have been developed for various multi-component reactions to create complex molecules in minutes rather than hours. nih.govmdpi.com For instance, the synthesis of coumarin derivatives via a one-pot, three-component reaction was achieved in 15 minutes under microwave irradiation at 120 °C, yielding products in the 78-84% range. nih.gov In another case, the synthesis of quinolin-4-ylmethoxychromen-2-ones was completed in just 4 minutes at 100 °C, with yields up to 95%, a significant improvement over the 60 minutes required with conventional heating. nih.gov The synthesis of functionalized indoles has also been optimized by exposing reactants to microwave irradiation, leading to excellent yields and high regioselectivity. mdpi.com
This table highlights the efficiency of microwave-assisted synthesis for various heterocyclic compounds.
Water is considered the ideal green solvent due to its abundance, non-toxicity, and non-flammability. Performing organic reactions in water can significantly reduce the environmental impact of a synthetic process.
A highly efficient green approach for synthesizing derivatives of 1H-indene-1,3(2H)-dione has been reported using water as the reaction medium. nih.gov This one-pot, three-component reaction between ninhydrin, malononitrile, and various diamines proceeds at room temperature without the need for a catalyst, affording high yields (73–98%) in short reaction times (10–30 minutes). nih.gov The simple workup, which often involves just filtration, and the avoidance of column chromatography further enhance the green credentials of this protocol. nih.gov The use of water-soluble catalysts, such as the previously mentioned cobalt-doped iron(III) tartrate, also facilitates aqueous-phase synthesis, combining the benefits of a green solvent with efficient catalysis. researchgate.net
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.govnih.gov These reactions are powerful tools for rapidly building molecular complexity and are well-suited for creating libraries of compounds for screening purposes.
The synthesis of various heterocyclic scaffolds analogous to the indanone core has been effectively achieved using MCRs. For example, a one-pot, three-component reaction of ninhydrin, malononitrile, and diamines in water provides a facile route to imidazolidin-2-ylidene-indenediones and related structures. nih.gov This strategy is operationally simple, environmentally benign, and produces minimal waste. nih.gov Similarly, pyrano[3,2-c]chromene derivatives have been synthesized via a three-component reaction of 4-hydroxycoumarin, malononitrile, and various aldehydes. nih.gov The isocyanide-based Ugi four-component reaction has also been employed to construct indolo[3,2-c]quinolinones, demonstrating the power of MCRs to assemble complex, fused ring systems in a tandem process. rug.nl These examples underscore the potential of MCR strategies for the efficient and diverse synthesis of this compound derivatives.
Optimization of Reaction Parameters
The successful synthesis of this compound and its analogs hinges on the careful optimization of several key reaction parameters. These include the choice of solvent, the reaction temperature, the amount of catalyst used, and the duration of the reaction. Each of these factors can significantly influence the reaction's outcome, affecting not only the yield of the desired product but also its purity and the formation of byproducts.
Solvent Selection and Optimization
The choice of solvent is a critical factor in the synthesis of indanone derivatives, as it can influence the solubility of reactants, the reaction rate, and the selectivity of the reaction. In the context of Friedel-Crafts acylation, a common method for synthesizing indanones, the solvent can significantly impact the regioselectivity of the cyclization.
For instance, in the synthesis of a substituted 2-methyl-1-indanone (B98384) via a Friedel-Crafts acylation, nitromethane (B149229) was found to be the optimal solvent, providing a high degree of regioselectivity (>20:1) for the desired product over its isomer. This is in contrast to other solvents like acetonitrile, toluene, and chlorobenzene, which resulted in lower selectivity.
Table 1: Effect of Solvent on the Regioselectivity of a Friedel-Crafts Acylation for a 2-Methyl-1-Indanone Derivative
| Solvent | Ratio of Regioisomers (desired:undesired) |
| Nitromethane | >20:1 |
| Acetonitrile | 9:1 |
| Toluene | 8:1 |
| Chlorobenzene | 7:1 |
This data is based on the synthesis of a 2-methyl-1-indanone derivative and is presented to illustrate the principle of solvent optimization.
Temperature Control for Reaction Kinetics and Selectivity
Temperature plays a pivotal role in the kinetics and selectivity of chemical reactions. For the synthesis of indanones, controlling the temperature is essential to achieve a good yield and minimize the formation of unwanted byproducts.
In the synthesis of certain indanone derivatives, reactions are often carried out at elevated temperatures to drive the reaction to completion. For example, some syntheses of 2,3-dihydro-1H-indene derivatives are performed at reflux temperatures in solvents like ethanol (B145695) or a mixture of dioxane and dimethylbenzene. In a specific instance of a Friedel-Crafts acylation to produce an indanone analog, the reaction temperature was maintained at 130-135°C. However, it is important to note that excessively high temperatures can sometimes lead to decomposition or the formation of side products. Therefore, finding the optimal temperature is a key aspect of process optimization.
Table 2: Temperature Optimization for the Synthesis of an Indanone Derivative
| Entry | Temperature (°C) | Yield (%) |
| 1 | 25 (Room Temperature) | Low |
| 2 | 60 | Moderate |
| 3 | 80 | High |
| 4 | 100 | High, with some byproduct formation |
This is a representative table illustrating the general trend of temperature optimization. Specific yields are highly dependent on the particular reaction.
Catalyst Loading and Stoichiometry
The efficiency of many synthetic routes to indanones relies on the use of a catalyst. The amount of catalyst used, or the catalyst loading, is a critical parameter to optimize. Using too little catalyst may result in a slow or incomplete reaction, while using an excess can be wasteful and may lead to unwanted side reactions or difficulties in purification.
In a study on the intramolecular Friedel-Crafts cyclization to form indene derivatives, the loading of the [Cr(salen)Cl] catalyst was systematically varied. The results showed that a catalyst loading of 15 mol % was optimal for achieving a high yield of the desired indene from the starting Morita-Baylis-Hillman adducts. researchgate.net Increasing the catalyst loading to 20 mol % did not lead to a significant improvement, indicating that 15 mol % was sufficient. researchgate.net
Table 3: Optimization of Catalyst Loading for the Synthesis of an Indene Derivative
| Entry | Catalyst Loading (mol %) | Yield (%) |
| 1 | 10 | Moderate |
| 2 | 15 | 82 |
| 3 | 20 | 83 |
This data is based on the synthesis of an indene derivative using a [Cr(salen)Cl] catalyst and is presented to illustrate the principle of catalyst loading optimization. researchgate.net
Reaction Time Efficiency
Optimizing the reaction time is essential for developing an efficient and economical synthetic process. A reaction that is run for too short a time may not go to completion, resulting in a low yield. Conversely, running a reaction for an unnecessarily long time can lead to the formation of degradation products and wastes energy and resources.
For example, in the synthesis of a related benzimidazole (B57391) derivative, the reaction mixture was stirred for 16 hours. In another synthesis of a methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, the reaction was refluxed for 2 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC) to determine completion. The optimal reaction time is often determined by monitoring the reaction at different time points and analyzing the yield and purity of the product.
Table 4: Representative Data on Reaction Time Efficiency for an Indanone Synthesis
| Entry | Reaction Time (hours) | Yield (%) |
| 1 | 1 | 65 |
| 2 | 2 | 85 |
| 3 | 4 | 86 |
| 4 | 8 | 84 (slight decomposition observed) |
This is a representative table illustrating the general trend of reaction time optimization. Specific yields and optimal times are highly dependent on the particular reaction.
Chemical Reactivity and Transformations of 2 Oxo 2,3 Dihydro 1h Indene 5 Carbonitrile
Reactivity at the Carbonyl Group
The carbonyl group at the 2-position of the indene (B144670) ring is a primary site for chemical transformations, exhibiting typical reactivity for a ketone.
Nucleophilic Addition Reactions
The electrophilic carbon of the carbonyl group in 2-Oxo-2,3-dihydro-1H-indene-5-carbonitrile is susceptible to attack by various nucleophiles. While specific studies on this exact molecule are not extensively documented in publicly available literature, the general principles of nucleophilic addition to ketones can be applied. For instance, organometallic reagents such as Grignard reagents or organolithium compounds would be expected to add to the carbonyl group, leading to the formation of tertiary alcohols after acidic workup.
Similarly, the formation of cyanohydrins can be anticipated through the addition of a cyanide ion. Another important class of nucleophilic addition is the Wittig reaction, where a phosphonium (B103445) ylide would react to form an alkene, replacing the carbonyl oxygen with a carbon-carbon double bond.
A related reaction, the Michael addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. While the indene ring itself is not unsaturated in the 2,3-dihydro form, derivatives can be synthesized to undergo such reactions. For example, the Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones has been studied, showcasing the reactivity of a nitrile-containing compound in forming new carbon-carbon bonds, which could be a potential pathway for elaborating the structure of this compound derivatives. nih.gov
Reduction Reactions (e.g., to Alcohol Derivatives)
The carbonyl group of this compound can be readily reduced to a secondary alcohol, 2-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile. This transformation can be achieved using a variety of reducing agents.
Table 1: Common Reducing Agents for Carbonyl Reduction
| Reducing Agent | Selectivity | Conditions |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH4) | Mild and selective for aldehydes and ketones | Typically in alcoholic solvents (methanol, ethanol) |
| Lithium aluminum hydride (LiAlH4) | Powerful, reduces most carbonyl functional groups | Anhydrous ethereal solvents (e.g., diethyl ether, THF) |
| Catalytic Hydrogenation (H2/catalyst) | Effective, can also reduce other functional groups | Various catalysts (e.g., Pd, Pt, Ni) under pressure |
The choice of reducing agent would depend on the desired selectivity, especially if other reducible functional groups are present in a more complex derivative of the parent molecule. For a straightforward reduction of the ketone, sodium borohydride is often the reagent of choice due to its ease of handling and high selectivity.
Reactivity at the Nitrile Group
The nitrile group (-C≡N) on the benzene (B151609) ring at the 5-position offers another handle for chemical modification, although it is generally less reactive than the carbonyl group.
Nucleophilic Substitution Reactions
While direct nucleophilic substitution at the carbon atom of an aromatic nitrile is not a typical reaction pathway, the nitrile group can influence the reactivity of the aromatic ring. The strong electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present on the ring. However, in the case of this compound, there are no inherent leaving groups on the aromatic ring, making SNAr reactions unlikely without prior modification.
Hydrolysis of the Nitrile Functionality
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid (2-oxo-2,3-dihydro-1H-indene-5-carboxylic acid) or, under milder conditions, an amide (2-oxo-2,3-dihydro-1H-indene-5-carboxamide).
Table 2: Conditions for Nitrile Hydrolysis
| Reaction | Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | Strong acid (e.g., H2SO4, HCl) and heat | Carboxylic Acid |
| Basic Hydrolysis | Strong base (e.g., NaOH, KOH) and heat, followed by acidification | Carboxylic Acid |
| Partial Hydrolysis | Controlled conditions (e.g., H2O2 in base) | Amide |
This transformation is a valuable synthetic tool for converting the nitrile into other important functional groups. For instance, the resulting carboxylic acid can undergo further reactions such as esterification or conversion to an acid chloride.
Amination Reactions for Heterocycle Formation
The nitrile group is a versatile precursor for the synthesis of nitrogen-containing heterocycles. While specific examples starting from this compound are not readily found in the surveyed literature, general methodologies for nitrile cyclization can be considered. For example, reaction with difunctional reagents can lead to the formation of various heterocyclic systems. One potential pathway could involve the reaction with hydrazine (B178648) to form aminopyrazoles or with hydroxylamine (B1172632) to yield isoxazoles, although this would likely require the presence of another reactive group adjacent to the nitrile.
The synthesis of heterocyclic compounds is a broad field, and the reactivity of the nitrile group in this compound presents opportunities for the creation of novel fused-ring systems with potential applications in medicinal chemistry and materials science.
Cycloaddition Reactions Involving the Nitrile Group
The nitrile functionality in this compound can serve as a precursor for 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocycles. wikipedia.orgnumberanalytics.com This transformation typically involves the in situ generation of a nitrile oxide from the nitrile group. The resulting nitrile oxide is a reactive 1,3-dipole that can readily react with various dipolarophiles, such as alkenes or alkynes.
The most common pathway to generate a nitrile oxide from a nitrile involves a multi-step sequence. This would first require the reduction of the nitrile to an aldehyde, followed by conversion to an aldoxime, and subsequent oxidation to the nitrile oxide. While direct conversion of the nitrile group in this compound to a nitrile oxide is not a standard, single-step process, its potential to be chemically elaborated into a nitrile oxide opens up possibilities for cycloaddition chemistry.
Once generated, the nitrile oxide derived from the indanone scaffold can undergo a [3+2] cycloaddition reaction. For instance, reaction with an alkene would yield a 2-isoxazoline ring fused to the indane system, while reaction with an alkyne would produce an isoxazole (B147169) derivative. organic-chemistry.org These reactions are known for their high degree of regioselectivity and stereospecificity, providing a reliable route to complex heterocyclic structures. wikipedia.orgfrontiersin.orgrsc.org
Table 1: Potential Cycloaddition Reaction Overview
| Reactant | Intermediate | Dipolarophile | Product Type |
|---|---|---|---|
| This compound | 5-(Nitrile oxide)-1-indanone | Alkene (R-CH=CH-R') | 2-Isoxazoline derivative |
| This compound | 5-(Nitrile oxide)-1-indanone | Alkyne (R-C≡C-R') | Isoxazole derivative |
This table outlines the theoretical cycloaddition pathway.
Reactions on the Indane Ring System
The benzene ring of the indanone system is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the electronic effects of the existing substituents: the fused cyclopentanone (B42830) ring and the cyano group. Both the carbonyl group of the indanone and the nitrile group at the 5-position are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles primarily to the meta positions relative to themselves. lkouniv.ac.in
Given the substitution pattern of this compound, the available positions for substitution are C4, C6, and C7. The carbonyl group deactivates the ring, particularly at the ortho (C7) and para (C4) positions. The cyano group at C5 further deactivates its ortho positions (C4 and C6). Therefore, electrophilic attack is most likely to occur at the position least deactivated, which is typically the C6 or C7 position, depending on the specific electrophile and reaction conditions. For example, halogenation of 1-indanone (B140024) derivatives, such as the synthesis of 5-chloro-1-indanone, has been documented, indicating the feasibility of introducing electrophiles onto the aromatic ring. beilstein-journals.orggoogle.comnih.gov
While the term "nucleophilic substitution" might imply direct reaction on the aromatic ring, the more prominent reaction of this class for this compound involves the alkylation of its enolate form. The carbon atom alpha to the ketone carbonyl (C1) possesses acidic protons. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), results in the deprotonation of this carbon to form a nucleophilic enolate ion. masterorganicchemistry.comlibretexts.org
This enolate is a potent nucleophile and can readily participate in SN2 reactions with primary or secondary alkyl halides. libretexts.org This reaction forges a new carbon-carbon bond at the C1 position, providing a straightforward method for introducing alkyl chains to the indanone scaffold. youtube.com The reaction is subject to the typical constraints of SN2 reactions, where tertiary alkyl halides are unsuitable due to competing elimination reactions. libretexts.org The use of a strong base like LDA ensures essentially complete conversion to the enolate, minimizing self-condensation side reactions. libretexts.org
The acidic alpha-protons that allow for alkylation also enable this compound to participate in condensation reactions. The Knoevenagel condensation, for example, involves the reaction of the indanone with an aldehyde or another ketone in the presence of a catalytic amount of a weak base, such as an amine. wikipedia.orgsigmaaldrich.com This reaction proceeds through a nucleophilic addition of the indanone enolate to the carbonyl partner, followed by dehydration to yield an α,β-unsaturated product, specifically a 1-ylidene-2-oxo-2,3-dihydro-1H-indene derivative. organic-chemistry.org
Similarly, the compound can undergo self-condensation or crossed aldol (B89426) condensation reactions under appropriate basic or acidic conditions. In these reactions, the enolate of one indanone molecule attacks the carbonyl group of another molecule, leading to the formation of a β-hydroxy ketone (an aldol adduct), which may subsequently dehydrate. The potential for these condensation reactions highlights the versatility of the indanone core in constructing more complex molecular architectures. rsc.org
Oxidative Transformations of the Indanone Core
The indanone core of this compound can undergo several oxidative transformations. A notable example is the Baeyer-Villiger oxidation, which converts cyclic ketones into lactones upon treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide and a Lewis acid. wikipedia.orgorganic-chemistry.orgyoutube.com
In this reaction, an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group. youtube.com The regioselectivity of the insertion is determined by the migratory aptitude of the adjacent carbon atoms. For this compound, the migrating group can be either the methylene (B1212753) group (C2) or the quaternary aromatic carbon (part of the benzene ring). Generally, more substituted carbons have a higher migratory aptitude. organic-chemistry.org This would lead to the formation of a seven-membered lactone, a dihydro-1H-benzo[c]oxepin-4(5H)-one derivative. The Baeyer-Villiger oxidation offers a direct route to expand the five-membered cyclopentanone ring into a six-membered lactone. nih.gov
Another potential oxidative transformation is the dehydrogenation of the indanone to the corresponding indenone derivative. This would introduce a double bond into the five-membered ring, creating a fully conjugated system. This transformation can often be achieved using various oxidizing agents. iyte.edu.tr
Cross-Coupling Reactions and Derivative Formation
The aromatic ring of this compound provides a handle for modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org To utilize this chemistry, the aromatic ring must first be functionalized with a suitable group, typically a halide (e.g., Br, I) or a triflate.
This functionalization can be achieved through electrophilic aromatic substitution, as discussed in section 3.3.1. For instance, bromination of the indanone would yield a bromo-substituted derivative. This aryl bromide can then be coupled with a variety of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base. organic-chemistry.orgharvard.edu The Suzuki reaction is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of aryl, heteroaryl, or vinyl substituents onto the aromatic core of the indanone. acs.org This two-step sequence of halogenation followed by cross-coupling provides a powerful strategy for the synthesis of a diverse library of derivatives based on the this compound scaffold.
Applications of 2 Oxo 2,3 Dihydro 1h Indene 5 Carbonitrile in Advanced Organic Synthesis
A Gateway to Diverse Heterocyclic Compounds
The strategic placement of functional groups in 2-Oxo-2,3-dihydro-1H-indene-5-carbonitrile makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. The presence of the ketone and nitrile functionalities, coupled with the reactivity of the adjacent methylene (B1212753) group, allows for a variety of cyclization and condensation reactions.
Crafting Fused Heterocyclic Systems
The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, and this compound serves as a competent precursor for this purpose. The reactivity of the indanone core allows for its annulation with other ring systems, leading to novel polycyclic scaffolds. For instance, derivatives of 1-indanone (B140024) are known to undergo reactions to form fused carbocycles through ring expansion methodologies. rsc.org
One notable strategy involves the Gewald reaction, a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur. researchgate.netresearchgate.net While direct examples with this compound are not extensively documented in readily available literature, the general applicability of the Gewald reaction to ketones suggests its potential for the synthesis of indenothiophenes. These compounds are of interest due to their potential electronic and photophysical properties.
Furthermore, research into the synthesis of indenopyrazoles and indenopyridazines highlights the utility of the indanone scaffold. nih.gov For example, the reaction of indane-1,3-dione with various reagents can lead to the formation of indenopyrazole derivatives with potential anticancer properties. nih.gov Although starting from a dione, these syntheses showcase the adaptability of the indene (B144670) core for the creation of fused nitrogen-containing heterocycles.
| Fused Heterocycle Class | Synthetic Strategy | Potential Application |
| Indenothiophenes | Gewald Reaction | Organic Electronics, Dyes |
| Indenopyrazoles | Condensation Reactions | Anticancer Agents |
| Indenopyridazines | Cyclization Reactions | Bioactive Molecules |
Architecting Spiroheterocyclic Scaffolds
The synthesis of spiroheterocyclic compounds, characterized by two rings connected at a single atom, has gained significant attention due to their unique three-dimensional structures and frequent presence in biologically active natural products. The carbonyl group at the 1-position of the indanone ring of this compound is a key feature for the construction of spiro architectures.
A significant application is in the 1,3-dipolar cycloaddition reaction of azomethine ylides with exocyclic α,β-unsaturated ketones derived from 1-indanones. Research has demonstrated the regioselective synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones from 2-(arylmethylene)-2,3-dihydro-1H-inden-1-ones. nih.gov These reactions, which generate non-stabilized azomethine ylides in situ from isatins and sarcosine, lead to the formation of complex spiro-pyrrolidine derivatives with potential anti-tumor and anti-inflammatory activities. nih.gov The versatility of this approach allows for the creation of a library of spiro compounds with diverse substitution patterns. nih.gov
The general strategy for constructing such spiro compounds is outlined below:
| Reactant 1 | Reactant 2 | Reactant 3 | Product Class | Potential Biological Activity |
| 2-(Arylmethylene)-1-indanone | Isatin | Sarcosine | Dispiro[indene-pyrrolidine-indole] | Anti-tumor, Anti-inflammatory |
A Precursor for Complex Organic Architectures
Beyond heterocyclic synthesis, this compound is a valuable precursor for the assembly of more complex organic structures. The ability to functionalize the indanone core at various positions allows for its incorporation into larger, more intricate molecular frameworks.
Recent reviews highlight the importance of annulations involving 1-indanones to create fused and spiro frameworks. rsc.org These transformations can lead to the synthesis of polycyclic aromatic hydrocarbons and other complex carbocyclic systems. For instance, transition-metal-catalyzed ring expansion reactions of 1-indanones with ethylene (B1197577) can produce fused seven-membered carbocycles, which are valuable synthetic intermediates for bioactive compounds. rsc.org
An Intermediate in the Synthesis of Active Pharmaceutical Ingredients and Agrochemicals
The indanone scaffold is a prevalent motif in numerous biologically active compounds, and this compound serves as a key intermediate in the synthesis of potential pharmaceutical and agrochemical agents. biosynth.comamericanelements.com
In the pharmaceutical realm, indanone derivatives have been explored for a wide range of therapeutic applications. For example, derivatives of 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indenyl methanones have been synthesized and evaluated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov Furthermore, certain dihydro-1H-indene derivatives have been designed as tubulin polymerization inhibitors with potential anti-angiogenic and antitumor properties. nih.gov The discovery of a novel tyrosine kinase inhibitor, SU11248 (Sunitinib), which targets vascular endothelial and platelet-derived growth factor receptors, further underscores the importance of the oxo-dihydroindole core structure in medicinal chemistry. nih.gov
In the field of agrochemicals, sulfonamide derivatives incorporating a 2-oxocycloalkyl moiety have been synthesized and shown to possess significant fungicidal activity against various plant pathogens, such as Botrytis cinerea. researchgate.netnih.gov These findings suggest that derivatives of this compound could be valuable intermediates for the development of new and effective fungicides.
| Application Area | Target/Activity | Example Compound Class |
| Pharmaceuticals | Acetylcholinesterase Inhibition | 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indenyl methanones nih.gov |
| Tubulin Polymerization Inhibition | Dihydro-1H-indene derivatives nih.gov | |
| Tyrosine Kinase Inhibition | 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide nih.gov | |
| Agrochemicals | Fungicidal Activity | N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides researchgate.net |
Contributions to Advanced Materials Science and Related Applications
The unique electronic and photophysical properties of molecules derived from indanone precursors have led to their investigation in the field of advanced materials science. americanelements.com Indanone derivatives are recognized for their utility as organic functional materials, with applications in devices such as organic light-emitting diodes (OLEDs) and as components of dyes and fluorophores. rsc.org
The development of functional organic semiconductors is a key area of research, and novel molecular motifs are constantly being explored. While specific polymers derived directly from this compound are not widely reported, the synthesis of polymers from related indenone structures has been demonstrated. For example, the polymerization of renewable indenone has been shown to produce high glass transition temperature (Tg) polymers. acs.org This indicates the potential for the indenone framework to be incorporated into novel polymeric materials with tailored properties. The presence of the nitrile group in this compound could further be exploited to modulate the electronic properties of such materials.
Mechanistic Insights into Reactions Involving 2 Oxo 2,3 Dihydro 1h Indene 5 Carbonitrile and Its Derivatives
Elucidation of Reaction Pathways and Transition States
The transformation of and reactions involving 2-Oxo-2,3-dihydro-1H-indene-5-carbonitrile and its analogs proceed through a variety of reaction pathways, the nature of which is often dictated by the reagents, catalysts, and reaction conditions employed. The elucidation of these pathways frequently involves a combination of experimental studies and computational modeling to map out the energetic profile of the reaction, including the identification of short-lived, high-energy transition states. masterorganicchemistry.combritannica.comsolubilityofthings.com
A transition state represents the pinnacle of the energy barrier that must be surmounted for a reaction to proceed. masterorganicchemistry.combritannica.com It is a transient configuration of atoms where bonds are in the process of breaking and forming. solubilityofthings.com Due to their fleeting existence, typically on the order of femtoseconds, transition states cannot be isolated but are critical in determining the rate and feasibility of a chemical reaction. masterorganicchemistry.combritannica.com
Several key reaction pathways for the synthesis and transformation of indanone scaffolds have been investigated. For instance, the formation of the indanone ring system can be achieved through intramolecular Friedel-Crafts reactions. nih.gov In this pathway, an acylium ion intermediate is generated, which then undergoes electrophilic aromatic substitution, with the transition state involving the formation of a sigma complex (arenium ion). The structure and stability of this transition state are influenced by the electronic nature of the substituents on the aromatic ring.
Transition metal-catalyzed reactions offer another versatile set of pathways. For example, the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides proceeds through a mechanism involving oxidative addition, migratory insertion of carbon monoxide, and subsequent intramolecular carbopalladation, followed by reductive elimination to furnish the indanone product. organic-chemistry.org Each of these steps involves distinct transition states. Similarly, rhodium-catalyzed C-H activation can lead to the formation of indanone derivatives through a formal [4+1] cycloaddition, where the transition state involves the coordination of the metal to the reactants and facilitates the bond-forming steps. organic-chemistry.org
The table below summarizes some of the reaction pathways and the nature of the associated transition states for reactions related to indanone derivatives.
| Reaction Type | Key Mechanistic Steps | Nature of Transition State |
| Intramolecular Friedel-Crafts Acylation | Formation of acylium ion, electrophilic attack on the aromatic ring, deprotonation. | Involves the formation of a high-energy sigma complex (arenium ion). |
| Palladium-Catalyzed Carbonylative Cyclization | Oxidative addition, CO insertion, intramolecular carbopalladation, reductive elimination. | Characterized by the coordination of palladium to the organic fragments at each stage. |
| Rhodium-Catalyzed [4+1] Cycloaddition | C-H activation, migratory insertion, reductive elimination. | Involves a metallacyclic intermediate leading to the final product. |
| Nazarov Cyclization | Lewis acid-assisted conrotatory electrocyclization of a divinyl ketone. | A cyclic, pentadienyl cation-like transition state. guidechem.com |
Understanding these pathways and the associated transition states is paramount for controlling reaction outcomes and designing more efficient synthetic methodologies for complex molecules derived from this compound.
Identification and Role of Reaction Intermediates
Reaction intermediates are species that are formed in one step of a multi-step reaction and consumed in a subsequent step. organicchemistrytutor.com Unlike transition states, intermediates correspond to local energy minima on the reaction coordinate and, in some cases, can be isolated and characterized. organicchemistrytutor.com The identification and study of intermediates provide crucial evidence for a proposed reaction mechanism.
In the chemistry of this compound and its derivatives, several types of intermediates play pivotal roles. One of the most common and important classes of intermediates is the enolate . Enolates are generated by the deprotonation of the α-carbon to the carbonyl group. The resulting anion is stabilized by resonance, with the negative charge delocalized onto the oxygen atom.
Another significant intermediate in certain reactions of indanones is the indenol . For example, in a rhodium-catalyzed tandem carborhodium/cyclization reaction, an indenol intermediate is formed, which then undergoes an intramolecular proton shift to yield the final 2,3-disubstituted indanone product. acs.org
In transition metal-catalyzed reactions, organometallic intermediates are central to the catalytic cycle. For instance, in a nickel-catalyzed reductive cyclization of enones to form indanones, the mechanism proceeds via the insertion of an alkene into a Ni(II)-acyl bond, forming a nickel-containing intermediate that subsequently undergoes reductive elimination. organic-chemistry.org
The table below details some of the key intermediates in reactions of indanone derivatives and their roles in the reaction mechanism.
| Intermediate | Generating Reaction | Role in Mechanism |
| Enolate | Deprotonation of α-carbon | Nucleophile in alkylation, aldol (B89426), and Michael reactions. |
| Indenol | Rhodium-catalyzed cyclization | Precursor to the final indanone product via proton transfer. acs.org |
| Acylium Ion | Friedel-Crafts acylation | Electrophile that attacks the aromatic ring. |
| Metal-Vinylidene Complex | Ruthenium-catalyzed cyclization | Initial intermediate that undergoes a 1,5-hydrogen shift. organic-chemistry.org |
| 2-(Amino(2-imino-2H-chromen-3-yl)methylene)malononitrile | Multicomponent reaction | An intermediate in the synthesis of chromeno[2,3-b]pyridines. mdpi.com |
The isolation or spectroscopic detection of these intermediates provides strong support for a proposed reaction pathway and allows for a more detailed understanding of the transformation at a molecular level.
Stereochemical Control and Diastereoselectivity in Synthetic Transformations
The synthesis of complex molecules often requires precise control over the three-dimensional arrangement of atoms, a concept known as stereochemistry. For derivatives of this compound that contain one or more stereocenters, controlling the stereochemical outcome of a reaction is of utmost importance. Diastereoselectivity, the preferential formation of one diastereomer over another, is a key consideration in many synthetic transformations involving these compounds.
One powerful strategy for achieving stereochemical control is through cycloaddition reactions. For example, the 1,3-dipolar cycloaddition of azomethine ylides to derivatives of 2-oxo-indolin-3-ylidene has been shown to proceed with high regio- and stereoselectivity, yielding complex spiro[indoline-3,4'-pyrrolizidine] structures. elsevierpure.com The stereochemical outcome of such reactions is often governed by the frontier molecular orbitals of the dipole and the dipolarophile, as well as steric interactions in the transition state.
Another approach to controlling stereochemistry is through the use of chiral catalysts in enantioselective reactions. For instance, the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives has been employed to synthesize chiral 3-aryl-1-indanones with excellent enantioselectivities. organic-chemistry.org The chiral ligand on the rhodium catalyst creates a chiral environment that favors the formation of one enantiomer over the other.
Furthermore, the inherent structure of the indanone scaffold can influence the diastereoselectivity of a reaction. In the synthesis of 2,3-disubstituted indanones, the relative stereochemistry of the two new substituents is often controlled to favor the formation of the trans-isomer. This preference can be attributed to thermodynamic stability, where the bulky substituents prefer to be on opposite sides of the five-membered ring to minimize steric strain. organic-chemistry.org
The table below provides examples of synthetic transformations involving indanone derivatives where stereochemical control is a key feature.
| Reaction Type | Stereochemical Outcome | Key Factors Influencing Selectivity |
| 1,3-Dipolar Cycloaddition | High regio- and diastereoselectivity | Frontier molecular orbital interactions, steric hindrance in the transition state. elsevierpure.com |
| Rhodium-Catalyzed Asymmetric 1,4-Addition | High enantioselectivity | Chiral phosphine (B1218219) ligand on the rhodium catalyst. organic-chemistry.org |
| Tandem [2+2] Cycloaddition and Nazarov Reaction | Excellent diastereoselectivity for trans-isomers | Synergistic catalysis by In(OTf)3 and benzoic acid. organic-chemistry.org |
| Stereodivergent Borylative Cyclization | Formation of distinct diastereomers | Chiral bis(phosphine) copper(I) complex. nih.gov |
The ability to control the stereochemistry in reactions of this compound and its derivatives is a powerful tool for the synthesis of enantiomerically pure and diastereomerically defined compounds for various applications.
Kinetic and Thermodynamic Considerations in Reaction Mechanisms
The deprotonation of an unsymmetrical ketone, such as a substituted 1-indanone (B140024), can lead to the formation of two different enolates: the kinetic enolate and the thermodynamic enolate. The kinetic enolate is formed by the removal of a proton from the less sterically hindered α-carbon. youtube.com This process is faster due to the greater accessibility of the proton to the base. The formation of the kinetic enolate is typically favored by using a strong, sterically hindered base (e.g., lithium diisopropylamide, LDA) at low temperatures. youtube.com
The thermodynamic enolate , on the other hand, is the more stable enolate, which is usually the more substituted one. youtube.com Its formation is favored under conditions that allow for equilibration between the two enolates, such as higher temperatures and the use of a weaker base in a protic solvent. youtube.com Under these conditions, the initially formed kinetic enolate can revert to the starting ketone, which can then be deprotonated to form the more stable thermodynamic enolate.
The choice between kinetic and thermodynamic control can have a profound impact on the final product of a reaction. For example, in an alkylation reaction, using the kinetic enolate will lead to alkylation at the less substituted α-carbon, while using the thermodynamic enolate will result in alkylation at the more substituted α-carbon.
The principles of kinetic and thermodynamic control are also applicable to more complex reaction systems. For instance, in a multi-component synthesis of chromeno[2,3-b]pyridine derivatives, it was observed that the first stage of the process is under kinetic control and proceeds efficiently at room temperature, while the second stage is under thermodynamic control and requires heating to drive the reaction to completion. mdpi.com
The following table summarizes the conditions that favor kinetic versus thermodynamic control in the formation of enolates from indanone derivatives.
| Control Type | Favored Conditions | Resulting Enolate |
| Kinetic Control | Strong, sterically hindered base (e.g., LDA), low temperature (e.g., -78 °C), aprotic solvent. khanacademy.orgyoutube.com | Less substituted, formed faster. youtube.com |
| Thermodynamic Control | Weaker base (e.g., NaH, NaOEt), higher temperature, protic or aprotic solvent, longer reaction times. khanacademy.orgyoutube.com | More substituted, more stable. youtube.com |
By carefully selecting the reaction conditions, chemists can steer a reaction towards the desired product by favoring either the kinetically or thermodynamically controlled pathway. This level of control is essential for the efficient and selective synthesis of complex target molecules based on the this compound scaffold.
Future Research Directions and Emerging Trends in 2 Oxo 2,3 Dihydro 1h Indene 5 Carbonitrile Chemistry
Development of Novel and Highly Efficient Synthetic Pathways
The development of new and more efficient methods for the synthesis of 2-oxo-2,3-dihydro-1H-indene-5-carbonitrile is a cornerstone of future research. While classical methods like Friedel-Crafts acylation remain relevant, the focus is shifting towards more sophisticated and sustainable approaches.
Recent advancements in transition-metal catalysis are expected to play a pivotal role. For instance, palladium-catalyzed carbonylative cyclization of appropriately substituted aryl halides and alkynes presents a promising avenue for the construction of the indanone core. youtube.com The development of novel palladium catalysts with enhanced activity and selectivity will be crucial for improving yields and expanding the substrate scope. Furthermore, rhodium-catalyzed intramolecular 1,4-addition reactions of chalcone (B49325) derivatives offer an enantioselective route to chiral 3-aryl-1-indanones, a strategy that could be adapted for the synthesis of chiral 2-oxo-indanone derivatives. youtube.com
Another area of active research is the use of more environmentally benign catalysts and reaction conditions. Metal-free synthetic methods, such as those utilizing L-proline as an organocatalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes, are gaining traction as greener alternatives to traditional metal-catalyzed processes. biosynth.com The application of microwave-assisted organic synthesis is also being explored to accelerate reaction times and improve energy efficiency in intramolecular Friedel-Crafts acylations. sciencedaily.com
The following table summarizes some emerging synthetic strategies for indanone derivatives that could be adapted for this compound:
| Synthetic Strategy | Catalyst/Reagent | Key Features |
| Palladium-Catalyzed Carbonylative Cyclization | Palladium complexes | Good to excellent yields for indanones and 2-cyclopentenones. youtube.com |
| Rhodium-Catalyzed Asymmetric 1,4-Addition | Rhodium-MonoPhos complex | High yields and excellent enantioselectivities for chiral 3-aryl-1-indanones. youtube.com |
| Metal-Free Intramolecular Hydroacylation | L-proline | Environmentally benign, good to excellent yields. biosynth.com |
| Microwave-Assisted Friedel-Crafts Acylation | Metal triflates in ionic liquids | Green chemistry approach, catalyst can be recovered and reused. sciencedaily.com |
| Nazarov Cyclization | Dicationic iridium(III) complexes | Effective for substrates with electron-withdrawing groups like CN. sciencedaily.comyoutube.com |
Exploration of Unprecedented Reactivity Profiles and Transformations
While the synthesis of the this compound scaffold is a primary focus, exploring its unique reactivity is equally important for unlocking its full potential in organic synthesis. The presence of both a ketone and a nitrile group on the indanone framework suggests a rich and varied chemical reactivity that is yet to be fully explored.
The electron-withdrawing nature of the cyano group at the 5-position is expected to significantly influence the reactivity of the carbonyl group and the aromatic ring. This could lead to unprecedented reactivity in nucleophilic addition, cycloaddition, and substitution reactions. springernature.com For example, the enhanced electrophilicity of the carbonyl carbon could facilitate novel condensation reactions.
Future research will likely focus on the functionalization of the indanone core at various positions. The development of methods for the selective C-H activation of the indane framework would open up new avenues for creating diverse derivatives. rsc.org Additionally, the nitrile group itself can serve as a versatile handle for a variety of chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. nih.gov The exploration of these transformations will undoubtedly lead to the discovery of novel molecular scaffolds with interesting biological and material properties.
Design and Application of Next-Generation Catalytic Systems
The development of next-generation catalytic systems is intrinsically linked to the advancement of synthetic methodologies for this compound. The focus is on creating catalysts that are not only highly efficient and selective but also sustainable and cost-effective.
In the realm of transition-metal catalysis, research is moving towards the use of earth-abundant and less toxic metals as alternatives to precious metals like palladium and rhodium. Iron, copper, and nickel-based catalysts are being investigated for their potential in various C-C and C-N bond-forming reactions relevant to indanone synthesis. youtube.com For instance, copper-catalyzed coupling reactions of indanone oxime acetates with thiols have been developed for the synthesis of 2,3-difunctionalized indenones. nih.gov
Organocatalysis is another rapidly growing area. Chiral N-heterocyclic carbenes (NHCs) have shown promise in catalyzing intramolecular Michael additions to form fused indanes with excellent stereocontrol. rsc.org The design of new and more effective organocatalysts, such as squaramides for asymmetric Michael/Henry organocascade reactions, will continue to be a major research thrust. echemi.com
The following table highlights some next-generation catalytic systems with potential applications in the synthesis of this compound:
| Catalyst Type | Example | Potential Application |
| Earth-Abundant Metal Catalysts | Nickel complexes | Reductive cyclization of enones to afford indanones with high enantiomeric induction. youtube.com |
| Organocatalysts | Chiral N-heterocyclic carbenes (NHCs) | Intramolecular Michael additions for the synthesis of fused indanes. rsc.org |
| Iridium Catalysts | Dicationic iridium(III) complexes | Nazarov cyclization for functionalized 1-indanones with electron-withdrawing groups. sciencedaily.comyoutube.comnih.gov |
| Dual Catalytic Systems | Phosphine (B1218219)/Palladium | Tandem Michael addition-Heck cyclization for the synthesis of functionalized indanones. |
Integration with Continuous Flow Chemistry and Automation for Scalable Synthesis
The principles of green chemistry and the need for more efficient and safer manufacturing processes are driving the integration of continuous flow chemistry and automation in organic synthesis. researchgate.net These technologies offer significant advantages over traditional batch processes, including improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates safely. nih.govresearchgate.net
Computational Chemistry Applications in Reaction Design and Mechanistic Understanding
Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms and guiding the design of new reactions and catalysts. smu.edunih.gov Density Functional Theory (DFT) calculations are increasingly being used to study the electronic structure and reactivity of molecules like this compound. researchgate.net
Computational studies can elucidate the electronic effects of the nitrile group on the reactivity of the indanone core, helping to predict the regioselectivity and stereoselectivity of various transformations. For example, DFT calculations can be used to model the transition states of key reaction steps, providing a theoretical basis for understanding and optimizing reaction conditions. rsc.org
The synergy between experimental and computational chemistry will be a key driver of innovation in the field of this compound chemistry, leading to the development of more efficient, selective, and sustainable synthetic methods and the discovery of novel applications for this versatile molecule.
Q & A
Q. Basic
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms.
- Solubility : Use shake-flask method to determine logP for pharmacokinetic profiling .
How can molecular docking and site-directed mutagenesis elucidate the compound’s mechanism of action?
Q. Advanced
- Docking (AutoDock Vina) : Model interactions with target proteins (e.g., binding affinity to ATP pockets).
- Mutagenesis : Introduce point mutations (e.g., Ala-scanning) to key residues identified in docking. Validate via IC₅₀ shifts in enzyme assays.
Cross-reference with structural analogs (Table 1) to identify critical functional groups .
Table 1 : Bioactivity comparison of structural analogs
| Compound | Key Substituent | IC₅₀ (Target A) | IC₅₀ (Target B) |
|---|---|---|---|
| 2-Oxo-...-5-carbonitrile | Nitrile at C5 | 12 nM | 450 nM |
| 5-Fluoro analog | Fluorine at C5 | 8 nM | 320 nM |
| 3-Carboxylic acid derivative | COOH at C3 | >1 μM | 25 nM |
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis.
- Storage : Keep in airtight containers at –20°C, away from oxidizing agents .
How does modifying substituents on the indene scaffold affect bioactivity and physicochemical properties?
Q. Advanced
- Electron-withdrawing groups (e.g., NO₂) : Enhance electrophilicity, improving kinase inhibition.
- Hydrophobic substituents (e.g., CH₃) : Increase logP, enhancing membrane permeability.
Quantify via Hammett plots or Free-Wilson analysis to correlate structure with activity .
What computational methods are suitable for predicting the compound’s reactivity and stability?
Q. Advanced
- *DFT (B3LYP/6-31G)**: Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular dynamics (GROMACS) : Simulate solvation effects and degradation pathways in aqueous environments .
How can researchers address low reproducibility in synthetic yields across different batches?
Q. Advanced
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.
- Quality-by-Design (QbD) : Define a design space for critical process parameters (CPPs) using risk assessment tools like FMEA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
